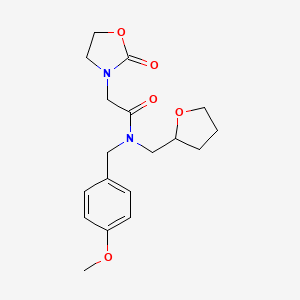![molecular formula C25H34N4O3S B5579928 1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5579928.png)
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BMS-986205 and is a selective and potent antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer, fibrosis, and neuropathic pain.
Scientific Research Applications
Synthetic Methodologies
Compounds like tert-butanesulfinamide have been extensively utilized in the stereoselective synthesis of amines and their derivatives, demonstrating the critical role of sulfinamides in asymmetric synthesis. This approach offers general access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their significant contributions to supramolecular chemistry, leveraging their simple structure and supramolecular self-assembly behavior. This has paved the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the adaptability and potential of such compounds for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).
Pharmacology and Drug Metabolism
Arylpiperazine derivatives have emerged as important clinical agents for treating conditions like depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which further elucidates the pharmacological and toxicological profiles of these compounds. This underscores the significance of understanding the metabolic pathways and receptor interactions of such molecules (Caccia, 2007).
Environmental Applications
Nanofiltration (NF) membranes, especially those based on piperazine-derived polyamide layers, have shown considerable promise in environmental applications. These membranes are crucial for water softening, purification, wastewater treatment, and water reuse. The development of such membranes, featuring crumpled polyamide layers, has led to significant enhancements in membrane separation performance, demonstrating the potential of chemical compounds in addressing global water scarcity issues (Shao et al., 2022).
Pharmaceutical Research
Macozinone, a piperazine-benzothiazinone, is currently under clinical studies for tuberculosis (TB) treatment. Its development highlights the role of piperazine compounds in targeting essential processes within the TB pathogen, Mycobacterium tuberculosis. This is indicative of the broader potential of piperazine derivatives in developing new, efficient drug regimens for combating infectious diseases (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
1-benzylsulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-27-15-17-28(18-16-27)24-9-7-21(8-10-24)19-26-25(30)23-11-13-29(14-12-23)33(31,32)20-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCERDFCWWGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)


![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}acetamide](/img/structure/B5579945.png)
![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)
